Pannarin

説明

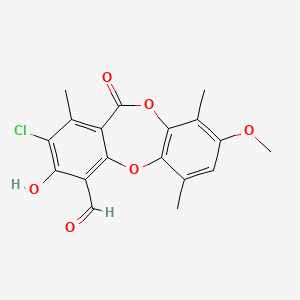

Structure

3D Structure

特性

CAS番号 |

55609-84-2 |

|---|---|

分子式 |

C18H15ClO6 |

分子量 |

362.8 g/mol |

IUPAC名 |

8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3 |

InChIキー |

LVGKNESDSKGROR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |

正規SMILES |

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |

他のCAS番号 |

55609-84-2 |

同義語 |

pannarin pannarine |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Pannarin: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannarin, a naturally occurring depsidone isolated from lichens, has garnered scientific interest for its potential therapeutic properties, including anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways. The information is presented to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Chemical Structure and Identification

This compound is a chlorinated depsidone, a class of polyketide secondary metabolites found in lichens. Its chemical structure was definitively established through a combination of spectroscopic analysis and chemical synthesis, and later confirmed by X-ray crystallography.

The IUPAC name for this compound is 8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1][2]benzodioxepine-10-carbaldehyde [1][3].

Chemical Structure of this compound (2D Representation)

Caption: 2D chemical structure of this compound.

Physicochemical and Crystallographic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅ClO₆ | [1][3] |

| Molecular Weight | 362.76 g/mol | [1][2] |

| Melting Point | 216–217 °C | [1] |

| Appearance | Clear, needle-like crystals | [1] |

| CAS Number | 55609-84-2 | [1][2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Peaks/Maxima | Reference |

| UV Spectroscopy | 212 nm, 234 nm | [1] |

| Infrared (IR) Spectroscopy | ~3500 cm⁻¹ (hydroxyl), ~1720 cm⁻¹ (carbonyl), ~1600 cm⁻¹ (aromatic ring) | [1] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Lattice Constants | a = 4.3010 Å, b = 22.832 Å, c = 16.531 Å | [1] |

| Molecules per Unit Cell (Z) | 4 | [1] |

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation, synthesis, and structural characterization of this compound.

Isolation from Lichen

This compound is naturally produced by lichens of the genus Pannaria. The following is a generalized protocol for its extraction and purification based on common methods for isolating lichen metabolites.

Caption: Generalized workflow for the isolation of this compound from lichen.

Methodology:

-

Collection and Preparation: Fresh lichen thalli are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered lichen is typically extracted with an organic solvent of medium polarity, such as acetone or diethyl ether, often using a Soxhlet apparatus for exhaustive extraction.

-

Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel. A solvent gradient, commonly a mixture of hexane and ethyl acetate, is used to separate the different components.

-

Crystallization: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and concentrated. The pure compound is obtained by recrystallization from a suitable solvent, yielding needle-like crystals.

Chemical Synthesis

The total synthesis of this compound was instrumental in confirming its revised chemical structure. While the original publications would contain the full detailed schemes, a conceptual workflow for the synthesis of a depsidone like this compound involves the formation of the two aromatic rings and subsequent esterification to form the depsidone core.

Caption: Conceptual workflow for the total synthesis of this compound.

X-ray Crystallography

The three-dimensional structure of this compound was determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity: Induction of Apoptosis

This compound has been shown to inhibit the growth of various cancer cell lines, including human prostate carcinoma (DU-145) and melanoma (M14), by inducing apoptosis. Current evidence suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis .

This pathway is characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3 .

-

Cell Death: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound exhibits antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound exerts a bactericidal effect without causing significant lysis or structural damage to the cytoplasmic membrane[1]. This suggests that its mechanism of action is not based on membrane disruption.

The precise intracellular target of this compound's antimicrobial activity is yet to be fully elucidated. Potential mechanisms could involve the inhibition of essential cellular processes such as:

-

DNA replication and repair

-

Protein synthesis (e.g., by targeting the ribosome)

-

Key metabolic pathways

Further research is required to identify the specific molecular target(s) of this compound in bacteria.

Conclusion

This compound is a well-characterized depsidone with a defined chemical structure and interesting biological properties. Its ability to induce apoptosis in cancer cells via the intrinsic pathway and its bactericidal effect on resistant bacteria make it a valuable lead compound for drug discovery and development. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to design and synthesize novel analogues with enhanced efficacy and selectivity.

References

- 1. In vitro antimicrobial activity of this compound alone and in combination with antibiotics against methicillin-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antisense-guided isolation and structure elucidation of pannomycin, a substituted cis-decalin from Geomyces pannorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

The Pannarin Biosynthesis Pathway in Lichens: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pannarin, a chlorinated depsidone found in various lichen species, particularly of the genus Pannaria, has garnered interest for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, a specialized branch of polyketide metabolism. Drawing on research into the biosynthesis of related depsidones, this document outlines the key enzymatic steps, the genetic machinery involved, and detailed experimental protocols for the elucidation and characterization of this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic capabilities of lichens for the production of novel therapeutic agents.

Introduction to this compound and Depsidone Biosynthesis

This compound (C₁₈H₁₅ClO₆) is a secondary metabolite belonging to the depsidone class of polyketides.[2][3] Depsidones are characterized by a tricyclic ring system formed through an intramolecular ether linkage within a depside precursor.[4][5] The biosynthesis of these complex natural products is orchestrated by a multi-enzyme system encoded by a biosynthetic gene cluster (BGC). The core of this machinery is a non-reducing polyketide synthase (NR-PKS), which iteratively condenses acetate and malonate units to form two distinct phenolic rings that are subsequently esterified to create a depside.[6][7] A key subsequent step, the oxidative cyclization of the depside to form the characteristic depsidone core, is catalyzed by a cytochrome P450 monooxygenase.[6][8] Further structural diversity is introduced by tailoring enzymes, such as O-methyltransferases and halogenases.[2][7] While the specific BGC for this compound has yet to be definitively identified, the well-characterized biosynthetic pathways of other lichen depsidones, such as grayanic acid and atranorin, provide a robust predictive model.[2][9]

The Putative this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is initiated by a Type I NR-PKS and proceeds through a depside intermediate. The subsequent steps involve oxidative cyclization and tailoring reactions to yield the final chlorinated depsidone structure.

Key Enzymes and Their Proposed Functions

The biosynthesis of this compound is hypothesized to be carried out by a suite of enzymes encoded within a single BGC.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Non-Reducing Polyketide Synthase (NR-PKS) | A large, multi-domain enzyme responsible for the synthesis of the polyketide backbone. It is proposed that a single NR-PKS synthesizes two separate orsellinic acid-type phenolic rings and then catalyzes their esterification to form a depside intermediate.[6][7] This enzyme likely contains domains for substrate selection (acyltransferase), chain elongation (ketosynthase), and product release (thioesterase).[10] |

| Cytochrome P450 Monooxygenase | A heme-containing enzyme that catalyzes the critical oxidative cyclization of the depside intermediate to form the tricyclic depsidone core of this compound.[6][8] This intramolecular C-O bond formation is the defining step in depsidone biosynthesis. |

| O-Methyltransferase (OMT) | A tailoring enzyme that transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the depsidone core.[2][7] In this compound, this would account for the methoxy group present on one of the aromatic rings. |

| Halogenase | An enzyme responsible for the incorporation of a chlorine atom onto the aromatic ring of the this compound precursor.[11] Halogenases are common tailoring enzymes in fungal secondary metabolism and are crucial for the biosynthesis of many bioactive compounds. |

Quantitative Data

Currently, there is no specific quantitative data available for the enzymes involved in this compound biosynthesis. However, based on studies of other fungal polyketide synthases and cytochrome P450 enzymes, the following table presents hypothetical kinetic parameters to serve as a reference for future experimental design.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Specific Activity (nmol/mg/min) |

| NR-PKS | Acetyl-CoA, Malonyl-CoA | 10 - 100 | 0.1 - 5 | 50 - 500 |

| Cytochrome P450 Monooxygenase | Depside Intermediate, NADPH, O₂ | 5 - 50 | 0.5 - 20 | 100 - 1000 |

| O-Methyltransferase | This compound Precursor, S-Adenosyl Methionine (SAM) | 20 - 200 | 1 - 10 | 200 - 1500 |

| Halogenase | This compound Precursor, Cl⁻, FADH₂, O₂ | 50 - 500 | 0.01 - 1 | 10 - 100 |

Note: The values in this table are estimates and will require experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from lichen thalli and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lichen material (e.g., Pannaria sp.)

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard

-

Mortar and pestle or grinder

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

-

Extraction:

-

Air-dry the lichen thallus and grind it to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube.

-

Add 10 mL of acetone and vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process two more times with fresh acetone.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator.

-

-

Sample Preparation for HPLC:

-

Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).

-

Gradient Program: A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; 30-35 min, 100-50% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 310 nm, or by mass spectrometry (MS) in negative ion mode, monitoring for the [M-H]⁻ ion of this compound (m/z 361.05).[12]

-

Quantification: Prepare a standard curve using a this compound standard of known concentrations. Calculate the concentration of this compound in the lichen extract by comparing its peak area to the standard curve.

-

Identification of the this compound Biosynthetic Gene Cluster

This protocol outlines a workflow for identifying the putative this compound BGC from a this compound-producing lichen.

Procedure:

-

Genomic DNA Extraction and Sequencing:

-

Isolate high-molecular-weight genomic DNA from a pure culture of the mycobiont of a this compound-producing lichen or from the lichen thallus itself.

-

Perform whole-genome sequencing using long-read technologies (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of complete BGCs.

-

-

Genome Assembly and BGC Prediction:

-

Assemble the sequencing reads into a high-quality genome assembly.

-

Use bioinformatics tools such as antiSMASH to identify putative secondary metabolite BGCs within the assembled genome.[6]

-

-

Candidate Gene Cluster Identification:

-

Search the predicted BGCs for those containing a gene encoding a non-reducing polyketide synthase (NR-PKS).

-

Prioritize BGCs that also contain genes for a cytochrome P450, an O-methyltransferase, and a halogenase in close proximity to the PKS gene, as these are the expected components of the this compound BGC.[2][6]

-

-

Gene Expression Analysis:

-

Culture the lichen mycobiont under conditions that induce and do not induce this compound production.

-

Extract RNA and perform quantitative real-time PCR (qRT-PCR) on the candidate genes to determine if their expression correlates with this compound production.

-

Heterologous Expression of the this compound BGC

This protocol describes the functional characterization of the candidate this compound BGC by expressing it in a heterologous host, such as Aspergillus oryzae.[3][13]

Materials:

-

Candidate this compound BGC cloned into an appropriate expression vector.

-

Aspergillus oryzae protoplasts.

-

Protoplasting solution (e.g., containing lysing enzymes).

-

PEG-CaCl₂ solution.

-

Selective growth media.

-

HPLC-MS system for metabolite analysis.

Procedure:

-

Vector Construction:

-

Amplify the entire candidate BGC from the lichen genomic DNA.

-

Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter.

-

-

Fungal Transformation:

-

Prepare protoplasts from a suitable strain of Aspergillus oryzae.

-

Transform the protoplasts with the expression vector using a PEG-mediated transformation protocol.

-

Select for transformants on appropriate selective media.

-

-

Expression and Metabolite Analysis:

-

Grow the transformed A. oryzae in a suitable production medium and induce gene expression.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC-MS and compare the metabolite profile to that of a control strain transformed with an empty vector.

-

Identify the production of this compound and any biosynthetic intermediates in the transformed strain to confirm the function of the BGC.

-

Conclusion

The biosynthesis of this compound in lichens represents a fascinating example of specialized polyketide metabolism. While the precise genetic and enzymatic details are still under investigation, the established principles of depsidone biosynthesis provide a strong framework for future research. The protocols and conceptual models presented in this guide offer a roadmap for scientists to unravel the intricacies of the this compound pathway. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and related compounds for applications in drug discovery and development. The heterologous expression of the this compound biosynthetic gene cluster, once identified, will be a critical step towards achieving sustainable production of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. skemman.is [skemman.is]

- 4. Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 11. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Pannarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannarin is a naturally occurring dibenzofuran, a class of secondary metabolites found in various species of lichens. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence within the Pannariaceae family, and detailed methodologies for its extraction, isolation, and characterization. This document also explores the hypothetical biosynthetic pathway of this compound and discusses its potential biological activities and associated signaling pathways based on current knowledge of related dibenzofuran compounds. The information is presented to support researchers, scientists, and drug development professionals in the study and potential application of this lichen-derived compound.

Natural Sources and Occurrence of this compound

This compound is a characteristic secondary metabolite found predominantly in lichens of the family Pannariaceae.[1] Lichens in the genus Pannaria are particularly known to produce this compound.[2] The presence of this compound is often used as a chemotaxonomic marker to differentiate between species within this family.[1] A simple chemical spot test using para-phenylenediamine (Pd) can indicate the presence of this compound, which produces a distinctive orange-red color.[2][3]

While a comprehensive quantitative analysis of this compound across all producing species is not extensively documented in the literature, its presence has been confirmed in several species. The following table summarizes the occurrence of this compound in selected lichen species.

| Lichen Species | Family | This compound Presence Confirmed | Geographic Distribution (Selected) |

| Pannaria conoplea | Pannariaceae | Yes[3] | Europe, North America[4][5] |

| Pannaria lurida | Pannariaceae | Yes[6][7] | North America, Africa, Asia[8][9] |

| Pannaria rubiginosa | Pannariaceae | Yes | Widespread[4] |

Table 1: Natural Sources and Occurrence of this compound

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and isolation of this compound from lichen thalli, based on general procedures for lichen secondary metabolites.

2.1.1. Materials and Reagents

-

Dried and cleaned lichen thalli (e.g., Pannaria conoplea)

-

Acetone

-

Methanol

-

Dichloromethane

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

2.1.2. Extraction Procedure

-

Grinding: Grind the dried lichen thalli into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Macerate the powdered lichen material in acetone at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the extract to remove the solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Solvent Partitioning: Dissolve the crude extract in methanol and partition sequentially with n-hexane and then ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

2.1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Characterization of this compound

2.2.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of toluene, dioxane, and acetic acid (e.g., 180:45:5 v/v/v).

-

Visualization: View the plates under UV light (254 nm and 366 nm) and then spray with a 10% sulfuric acid solution followed by heating. This compound will appear as a distinct spot. The para-phenylenediamine (Pd) spot test on the thallus, resulting in an orange-red color, is also a strong indicator.[2][3]

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution system using methanol and 1% phosphoric acid in water is a common approach for separating lichen secondary metabolites.[10]

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).[10]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a purified this compound standard.

2.2.3. Spectroscopic Analysis

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of this compound.

Biosynthesis and Biological Activity

Hypothetical Biosynthesis of this compound

This compound is a dibenzofuran, a class of compounds typically synthesized via the polyketide pathway in fungi.[11][12] The biosynthesis is initiated by a polyketide synthase (PKS) enzyme.[13][14][15] The following diagram illustrates a hypothetical biosynthetic pathway for this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Biological Activities and Signaling Pathways

Dibenzofurans isolated from lichens have been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects.[16][17] While the specific mechanism of action for this compound has not been elucidated, a plausible mechanism for its cytotoxic activity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS), a common mechanism for many natural cytotoxic compounds.[18][19]

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the study of this compound from its natural lichen source.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound represents a promising natural product from lichens with potential for further investigation. This guide provides a foundational framework for researchers interested in its study, from its natural sources to potential biological activities. While there are still gaps in the quantitative data and a full understanding of its biosynthesis and mechanisms of action, the provided protocols and hypothetical pathways offer a solid starting point for future research endeavors. The continued exploration of lichen-derived compounds like this compound may lead to the discovery of novel therapeutic agents.

References

- 1. Ways of Enlichenment - Lichens of North America [waysofenlichenment.net]

- 2. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pannaria conoplea (Ach.) Bory [italic.units.it]

- 4. Irish lichens - Pannaria conoplea [irishlichens.ie]

- 5. Pannaria conoplea - lichenology.info - species details [lichenology.info]

- 6. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 7. researchgate.net [researchgate.net]

- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 9. researchgate.net [researchgate.net]

- 10. lichen.ru.ac.th [lichen.ru.ac.th]

- 11. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complexity of fungal polyketide biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Progress in fungal polyketide biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. The molecular mechanisms involved in the cytotoxicity of alkannin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pannarin in Pannaria Lichen Symbiosis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lichens, symbiotic organisms arising from the association of a fungus (mycobiont) and a photosynthetic partner (photobiont), are prolific producers of unique secondary metabolites. In the lichen genus Pannaria, which predominantly partners with the nitrogen-fixing cyanobacterium Nostoc, the depsidone pannarin is a characteristic secondary metabolite. This technical guide synthesizes the current understanding of this compound's role in the Pannaria lichen symbiosis, drawing upon the broader knowledge of lichen secondary metabolites and symbiotic interactions. While direct experimental evidence for this compound's specific functions is limited, this paper outlines its biosynthesis, potential roles in the symbiotic relationship, and detailed experimental protocols for its study. The presented information aims to provide a foundational resource for researchers investigating lichen biochemistry and its potential applications in drug development.

Introduction to this compound and the Pannaria Symbiosis

The genus Pannaria comprises foliose or squamulose lichens, with the majority of species forming a symbiotic relationship with the cyanobacterium Nostoc.[1][2][3] This partnership allows the lichen to thrive in diverse environments, with the Nostoc photobiont providing fixed carbon and nitrogen to the fungal partner.[4][5][6] In return, the mycobiont provides a protective structural environment for the photobiont.

This compound is a depsidone, a class of polyketide secondary metabolites produced by the fungal partner.[5][7][8][9] Its presence is a key chemotaxonomic marker for several Pannaria species and can be identified by a characteristic orange-red reaction with a paraphenylenediamine (Pd) spot test.[1][10][11] While the precise functions of this compound in the Pannaria symbiosis are not fully elucidated, the known biological activities of depsidones suggest potential roles in chemical defense, UV protection, and regulation of the symbiotic interaction.[2][12][13][14]

Biosynthesis of this compound

The biosynthesis of depsidones like this compound is a complex process occurring within the mycobiont, though it is likely influenced by the interaction with the photobiont.[7][8][15][16] The general proposed pathway involves the following key steps:

-

Polyketide Synthesis: The process begins with the formation of polyketide chains from acetyl-CoA and malonyl-CoA precursors by a non-reducing polyketide synthase (NR-PKS).[15]

-

Depside Formation: The PKS catalyzes the formation and esterification of two phenolic rings to create a depside intermediate.[15]

-

Oxidative Coupling: A cytochrome P450 enzyme is believed to catalyze an intramolecular oxidative coupling of the depside to form the characteristic three-ring depsidone structure of this compound.[15]

The expression of the genes involved in this pathway is thought to be regulated by the symbiotic state, highlighting the integrated nature of the lichen partnership.[15][17]

Hypothetical Biosynthetic Pathway of this compound

Potential Roles of this compound in the Symbiosis

Based on the known functions of other lichen depsidones, several key roles for this compound in the Pannaria symbiosis can be hypothesized.

3.1. Chemical Defense:

Lichen secondary metabolites are well-known for their antimicrobial properties. This compound may protect the lichen from pathogenic fungi and bacteria, as well as deter grazing by herbivores.[7][9][12] This would be crucial for the survival of the slow-growing lichen in its natural habitat.

3.2. UV Radiation Shielding:

Lichens are often exposed to high levels of solar radiation. Depsidones are known to absorb UV radiation, and this compound could function as a photoprotective compound, shielding the photosynthetic apparatus of the Nostoc photobiont from damaging UV rays.[2][12][13][14]

3.3. Regulation of the Symbiotic Interaction:

There is growing evidence that lichen secondary metabolites can act as signaling molecules, influencing the interaction between the mycobiont and photobiont.[17] this compound could potentially be involved in:

-

Photobiont Recognition and Selection: While speculative, this compound or its precursors might play a role in the initial recognition and establishment of the symbiosis with a compatible Nostoc partner.

-

Regulation of Photobiont Metabolism: this compound could modulate the metabolic activity of the Nostoc photobiont, potentially influencing the rate of photosynthesis and nitrogen fixation to meet the needs of the mycobiont.[4][5][6][9]

Hypothesized Signaling Role of this compound

Quantitative Data

Specific quantitative data on this compound concentrations in Pannaria species is scarce in the literature. However, the presence or absence of this compound is a critical diagnostic feature in the chemotaxonomy of the genus.

| Pannaria Species | This compound Presence (Pd test) | Reference |

| Pannaria lurida | + (orange) | [11] |

| Pannaria conoplea | + (orange-red) | [10] |

| Pannaria rubiginosa complex | Some species + (orange-red) | [18] |

| Pannaria hookeri | + | [19] |

| Pannaria implexa | + | [14][20] |

Note: The intensity of the Pd reaction can vary, suggesting potential differences in this compound concentrations between species and even individuals, likely influenced by environmental factors. Further quantitative studies using techniques like HPLC are needed to establish precise concentration ranges.

Experimental Protocols

Investigating the role of this compound requires a multi-faceted approach, combining analytical chemistry, molecular biology, and in vitro culture techniques.

5.1. Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound from Pannaria lichen thalli.

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of lichen secondary metabolites.[3][12][15][20][21][22][23]

-

Extraction:

-

Grind a known dry weight of lichen thallus into a fine powder.

-

Extract the powder with acetone or methanol at room temperature with agitation for several hours.[12]

-

Filter the extract and evaporate the solvent to obtain a crude extract.

-

-

HPLC Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

-

Use a gradient elution with a mobile phase consisting of two solvents, such as methanol and an acidified aqueous solution (e.g., 1% phosphoric acid).[15]

-

Detect this compound based on its retention time and UV absorption spectrum, comparing it to a purified standard.

-

Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.

-

Workflow for this compound Quantification

5.2. In Vitro Bioactivity Assays

Objective: To assess the direct effects of this compound on the isolated mycobiont and photobiont.

Methodology: This involves isolating and culturing the symbionts separately and then exposing them to purified this compound.[4][16][21][24][25][26][27][28][29]

-

Isolation and Culture of Symbionts:

-

Bioactivity Assay:

-

Add varying concentrations of purified this compound to the culture media of both the mycobiont and the photobiont.

-

Monitor the growth of the cultures over time (e.g., by measuring biomass or cell density).

-

For the Nostoc culture, measure key metabolic activities such as photosynthetic efficiency (e.g., using chlorophyll fluorescence) and nitrogen fixation rates (e.g., using the acetylene reduction assay).

-

Assess any morphological changes in the symbionts using microscopy.

-

5.3. Gene Expression Analysis

Objective: To identify changes in gene expression in the mycobiont and photobiont in response to this compound.

Methodology: Transcriptomic analysis (RNA-Seq) can provide a comprehensive view of the genetic response to this compound.[1][10][11][30][31]

-

Experimental Setup:

-

Culture the isolated symbionts as described above.

-

Expose the cultures to a specific concentration of this compound for a defined period.

-

Include control cultures without this compound.

-

-

RNA Extraction and Sequencing:

-

Harvest the cells and extract total RNA.

-

Prepare cDNA libraries and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to the reference genomes (if available) or perform a de novo assembly of the transcriptomes.

-

Identify differentially expressed genes between the this compound-treated and control samples.

-

Perform functional annotation and pathway analysis to understand the biological processes affected by this compound.

-

Future Directions and Knowledge Gaps

The study of this compound's role in the Pannaria symbiosis is still in its early stages. Several key areas require further investigation:

-

Precise Localization: Advanced microscopy techniques, such as fluorescence microscopy or mass spectrometry imaging, could be used to determine the exact location of this compound within the lichen thallus.[32][33][34] This would provide valuable clues about its function.

-

Mechanism of Action: The specific molecular targets of this compound in both the mycobiont and photobiont need to be identified.

-

Ecological Significance: Field studies are needed to correlate this compound concentrations with environmental factors such as UV radiation levels, herbivory pressure, and microbial competition to validate its hypothesized ecological roles.

-

Drug Development Potential: The antimicrobial and antioxidant properties of this compound warrant further investigation for its potential use in developing new therapeutic agents.

Conclusion

This compound, a characteristic depsidone of the Pannaria lichen genus, likely plays a multifaceted role in the symbiosis with its Nostoc photobiont. While direct experimental evidence is currently limited, its chemical nature and the known functions of related compounds suggest important roles in chemical defense, UV protection, and potentially in the regulation of the symbiotic relationship. The experimental protocols outlined in this whitepaper provide a roadmap for future research to unravel the specific functions of this intriguing lichen metabolite. A deeper understanding of the role of this compound will not only enhance our knowledge of lichen biology but may also unlock new avenues for the discovery of bioactive compounds with applications in medicine and biotechnology.

References

- 1. Gene expression profiling describes the genetic regulation of Meloidogyne arenaria resistance in Arachis hypogaea and reveals a candidate gene for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultraviolet radiation-induced upregulation of antimicrobial proteins in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Nitrogen fixation in lichens is important for improved rock weathering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrogen-Fixing Bacteria Associated with Peltigera Cyanolichens and Cladonia Chlorolichens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and culture of lichen bacteriobionts | The Lichenologist | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptomic profiling of Sjögren's disease salivary glands identifies signatures associated with both follicular and extrafollicular responses linked to rheumatoid factor and anti-La/SSB seropositivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity and Barrier Properties against UV Radiation of Alkaline and Enzymatically Treated Linen Woven Fabrics Coated with Inorganic Hybrid Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to build a lichen: from metabolite release to symbiotic interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spatial patterns of photobiont diversity in some Nostoc-containing lichens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Species-specific identification of pangolin scales using UPLC/Q-TOF-MS with LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. A Review of Laboratory Requirements to Culture Lichen Mycobiont Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Classification of Nostoc-like cyanobacteria isolated from paddy soil into Aliinostoc, Aulosira, and Desmonostoc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vitro, in vivo and in silico anticancer activity and toxicity of Usnic acid extracted from the mycobiont culture of Usnea baileyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Genome-Wide Identification and Expression Pattern Profiling of the Aquaporin Gene Family in Papaya (Carica papaya L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Thallus morphology of two Antarctic foliose lichens evaluated by a digital optical microscopy approach ( Short Communication) | Czech Polar Reports [journals.muni.cz]

- 33. researchgate.net [researchgate.net]

- 34. Localization microscopy in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Pannarin: A Comprehensive Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin is a naturally occurring depsidone, a class of polyphenolic compounds, predominantly isolated from lichens of the genus Pannaria. First identified in 1941, its structure was later revised and confirmed by spectroscopic analysis and X-ray crystallography.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound presents as clear, needle-like crystals in its purified form.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅ClO₆ | [1][2] |

| Molecular Weight | 362.76 g/mol | [1][2] |

| Appearance | Clear, needle-like crystals | [1] |

| Melting Point | 216–217 °C | [1] |

| IUPAC Name | 8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1][3]benzodioxepine-10-carbaldehyde | [1][2] |

| Crystal Structure | Monoclinic | [1][2] |

Spectroscopic Data

Spectroscopic analysis has been fundamental in the elucidation of this compound's structure. Key spectral features are outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In the ultraviolet spectrum, this compound exhibits two absorption maxima at 212 nm and 234 nm .[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

-

~3500 cm⁻¹ (broad band): Indicative of a hydroxyl (-OH) group.[1]

-

~1720 cm⁻¹: Corresponding to a carbonyl (C=O) group.[1]

-

~1600 cm⁻¹: Attributed to aromatic ring vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

This section details methodologies relevant to the study of this compound, from its isolation to the assessment of its biological activity.

Isolation of this compound from Lichen Material (General Protocol)

While a specific, detailed protocol for the isolation of this compound was not found in the search results, a general methodology for the extraction of secondary metabolites from lichens can be adapted. This protocol is based on standard phytochemical techniques.

Objective: To extract and purify this compound from a lichen source (e.g., Pannaria species).

Materials:

-

Dried and ground lichen thalli

-

Solvents: Acetone, Chloroform, Methanol, Ethanol, Hexane

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass columns for chromatography

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

Macerate the air-dried and powdered lichen material (e.g., 100 g) with a suitable solvent, such as acetone or methanol, at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For further purification, the crude extract can be subjected to solvent-solvent partitioning. For example, the extract can be dissolved in methanol and then partitioned with hexane to remove nonpolar compounds.

-

-

Chromatographic Purification:

-

Subject the crude or partitioned extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

-

Crystallization:

-

Concentrate the combined fractions to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound crystals.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques (UV-Vis, IR, NMR, and Mass Spectrometry) and by determining its melting point.

-

Determination of Antimicrobial Activity

The following are generalized protocols for assessing the antimicrobial properties of a pure compound like this compound.

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

-

Pure this compound

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile filter paper discs (6 mm diameter)

-

Solvent for dissolving this compound (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Methodology:

-

Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of an agar plate.

-

Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Objective: To quantitatively determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound

-

Bacterial or fungal strains

-

Mueller-Hinton broth or other suitable liquid medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown that this compound can inhibit the growth of human prostate carcinoma DU-145 cells and induce cell death.[1][2]

Induction of Apoptosis

A key mechanism of this compound's anticancer effect is the induction of apoptosis. Research on DU-145 prostate cancer cells has shown that this compound treatment leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[2] This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis. At higher concentrations, this compound has also been observed to induce necrosis, potentially through the generation of reactive oxygen species (ROS).[2]

The following diagram illustrates the potential involvement of this compound in the intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a lichen-derived depsidone with well-defined physical and chemical properties and demonstrated anticancer activity. Its ability to induce caspase-3-dependent apoptosis highlights its potential for further investigation as a therapeutic lead compound. Future research should focus on:

-

Complete NMR spectral assignment: A full characterization of the ¹H and ¹³C NMR spectra of this compound is necessary for its unambiguous identification and quality control in future studies.

-

Optimization of isolation protocols: Developing a standardized and efficient protocol for the isolation of this compound from its natural sources will be crucial for scaling up its production for further research.

-

Elucidation of detailed molecular mechanisms: Further studies are needed to fully understand the signaling pathways modulated by this compound. Investigating its effects on other key cancer-related pathways, such as PI3K/Akt and MAPK, could provide a more complete picture of its mode of action.

-

In vivo studies: The promising in vitro results warrant further investigation in preclinical animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

This comprehensive guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural product.

References

An In-depth Technical Guide to the Isolation, Characterization, and Biological Activity of Laminarin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Pannarin" did not yield relevant scientific data, suggesting a possible misspelling or that it is a compound not widely documented in public literature. This guide will focus on Laminarin , a well-researched polysaccharide from brown algae, to provide a comprehensive example of the requested technical content and format.

Executive Summary

Laminarin, a storage β-glucan found in brown algae, has garnered significant attention for its diverse and potent biological activities, particularly its anticancer properties. This document provides a detailed overview of the discovery, isolation, purification, and biological effects of laminarin, with a focus on its mechanisms of action in oncology. Quantitative data on its cytotoxic effects are presented, along with detailed experimental protocols for its extraction and purification. Furthermore, key signaling pathways modulated by laminarin are visualized to elucidate its mode of action at a molecular level.

Discovery and History of Isolation

Laminarin was first identified in the early 20th century as a primary storage polysaccharide in brown seaweeds of the order Laminariales. It is a low-molecular-weight glucan composed of β(1→3)-linked glucose residues with some β(1→6)-branching.[1] The structure of laminarin can vary depending on the algal source, season of harvest, and environmental conditions, which in turn can influence its biological activity.[1] Early isolation methods were rudimentary, often involving simple hot water or dilute acid extractions. Over the decades, these methods have been refined to improve yield and purity, leading to the advanced protocols detailed in this guide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | ~5 kDa (typically 2.89–6.2 kDa) | [1][2] |

| Composition | β(1→3)-glucan with β(1→6) branches | [1] |

| Solubility | Soluble in hot water; solubility in cold water depends on the degree of branching. | [1] |

| Appearance | White to light-yellow powder | [3] |

Experimental Protocols

Extraction of Laminarin from Brown Algae (e.g., Laminaria digitata)

This protocol describes a common method for the extraction of laminarin using dilute acid.

Materials:

-

Dried, milled brown algae (Laminaria digitata)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH) for neutralization

-

Ethanol (95%)

-

Deionized water

-

Filter paper or centrifugation apparatus

Procedure:

-

Acid Extraction: Mix the dried algal powder with 0.1 M HCl at a solid-to-liquid ratio of 1:20 (w/v).[4]

-

Incubation: Incubate the mixture in a water bath at 70°C for 2 hours with constant stirring.[1]

-

Filtration: Separate the solid residue from the liquid extract by filtration or centrifugation at 4000 x g for 20 minutes.

-

Neutralization: Neutralize the supernatant to pH 7.0 using NaOH.

-

Precipitation: Add 95% ethanol to the neutralized supernatant to a final concentration of 80% (v/v) to precipitate the crude laminarin.[5]

-

Incubation: Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

-

Collection: Collect the precipitate by centrifugation at 4000 x g for 20 minutes.

-

Washing: Wash the pellet twice with 80% ethanol to remove residual impurities.

-

Drying: Dry the purified laminarin pellet in a vacuum oven or by lyophilization.

Purification of Laminarin by Chromatography

For higher purity, the crude extract can be further purified using chromatographic techniques.

Materials:

-

Crude laminarin extract

-

DEAE-cellulose or other anion-exchange resin

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-100)

-

Deionized water and NaCl solutions for elution

Procedure:

-

Anion-Exchange Chromatography: a. Dissolve the crude laminarin in deionized water and apply it to a DEAE-cellulose column pre-equilibrated with water. b. Elute the column with deionized water. Laminarin, being a neutral polysaccharide, will elute in the water fraction, while acidic polysaccharides will bind to the column.[5] c. Collect the fractions and test for the presence of carbohydrates using a phenol-sulfuric acid assay.

-

Size-Exclusion Chromatography: a. Concentrate the laminarin-containing fractions from the previous step. b. Apply the concentrated sample to an SEC column to separate molecules based on size.[6] c. Elute with deionized water and collect fractions. This step removes low-molecular-weight contaminants.

-

Final Steps: a. Pool the purified laminarin fractions. b. Lyophilize to obtain highly purified laminarin.

Biological Activity and Quantitative Data

Laminarin exhibits a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][3] Its anticancer activity has been demonstrated in various cancer cell lines.

In Vitro Cytotoxicity of Laminarin

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |

| HT-29 | Colon Cancer | 57 ± 1.2 | MTT | [7][8] |

| HepG2 | Liver Cancer | 24.4 ± 1.5 (Fucoidan) * | MTT | [7][8] |

| A549 | Lung Adenocarcinoma | 2700 (2.7 mg/mL) | - | [7] |

| HCT 116 (3D Spheroids) | Colorectal Carcinoma | 469.6 (at 72h) | - | [9] |

*Note: The provided reference studied both laminarin and fucoidan, another polysaccharide from brown algae. The IC50 value for HepG2 cells corresponds to fucoidan.

Signaling Pathways and Mechanism of Action

Laminarin exerts its anticancer effects by modulating several key signaling pathways, primarily by inducing apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis via the Fas Signaling Pathway

Laminarin has been shown to induce apoptosis in HT-29 human colon cancer cells through the Fas-mediated extrinsic pathway.[10] This involves the upregulation of the Fas receptor and the Fas ligand (FasL), leading to the activation of a caspase cascade.

Regulation of the IGF-IR Signaling Pathway

Laminarin has also been found to downregulate the Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway.[10] This pathway is crucial for cancer cell proliferation and survival. By inhibiting IGF-IR and its downstream effectors like PI3K and Akt, laminarin can suppress tumor growth.

Conclusion and Future Directions

Laminarin is a promising bioactive polysaccharide with well-documented anticancer properties. Its mechanisms of action, involving the induction of apoptosis and inhibition of key survival pathways, make it a strong candidate for further investigation in drug development. Future research should focus on optimizing extraction and purification techniques for large-scale production, conducting in vivo studies to validate its efficacy and safety, and exploring its potential as an adjuvant in combination with existing cancer therapies. The structural diversity of laminarin from different algal sources also presents an opportunity to identify variants with enhanced therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. From algae to advancements: laminarin in biomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08161C [pubs.rsc.org]

- 3. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biofueljournal.com [biofueljournal.com]

- 5. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review [mdpi.com]

- 6. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 7. In vitro anticancer potential of laminarin and fucoidan from Brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Induction of apoptosis by laminarin, regulating the insulin-like growth factor-IR signaling pathways in HT-29 human colon cells - ProQuest [proquest.com]

The Multifaceted Biological Activities of the Depsidone Pannarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones, a class of lichen-derived polyphenolic compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among them, Pannarin stands out as a promising candidate for drug discovery and development, exhibiting a range of antimicrobial, anticancer, and other valuable pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and related depsidones.

Introduction

Lichens produce a vast array of secondary metabolites, many of which possess unique chemical structures and significant biological activities. Depsidones, characterized by their dibenzo[b,e][1][2]dioxepin-11-one core, are a prominent class of these metabolites.[3] this compound, a notable depsidone, has been the subject of various studies to elucidate its pharmacological profile. This guide synthesizes the available scientific literature on the biological activities of this compound, with a focus on providing quantitative data and detailed methodologies to facilitate further research and development.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects, including antimicrobial and anticancer activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity

This compound has shown notable efficacy against pathogenic bacteria, particularly against multidrug-resistant strains. A key study investigated its activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Table 1: Antimicrobial Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Parameter | Value (µg/mL) |

| MIC₅₀ | Data not available |

| MIC₉₀ | Data not available |

| MBC₅₀ | Data not available |

| MBC₉₀ | Data not available |

Note: While the study evaluated MIC₅₀, MIC₉₀, MBC₅₀, and MBC₉₀, the specific values were not reported in the available literature. Further research is needed to quantify these parameters.

Anticancer Activity

This compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent. Its activity has been documented against prostate and melanoma cancer cells.[4][5][6]

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Effect |

| DU-145 | Prostate Carcinoma | - | 12 | Inhibition of cell growth, Induction of apoptosis (caspase-3 activation) |

| DU-145 | Prostate Carcinoma | - | 25 | Inhibition of cell growth, Induction of apoptosis (caspase-3 activation) |

| M14 | Melanoma | IC₅₀ | Data not available | Cytotoxic activity |

Antioxidant and Anti-inflammatory Activities

While depsidones, in general, are known to possess antioxidant and anti-inflammatory properties, specific quantitative data for this compound in these areas are currently limited in the available scientific literature.[3][7][8] Further experimental investigation is required to determine the IC₅₀ values for its radical scavenging (e.g., DPPH, ABTS assays) and nitric oxide inhibitory activities.

Experimental Protocols

To facilitate further research on the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) in MHB.

-

Inoculation: Inoculate each well containing the diluted this compound and control wells with the bacterial suspension.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., DU-145, M14) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Generation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation period.

-

Calculation: Determine the percentage of inhibition and calculate the IC₅₀ value, which represents the concentration of this compound required to scavenge 50% of the ABTS radicals.

Anti-inflammatory Activity Assay

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm, which corresponds to the formation of a colored azo dye.

-

Calculation: Determine the concentration of nitrite (a stable product of NO) and calculate the percentage of NO inhibition. The IC₅₀ value is the concentration of this compound that inhibits 50% of NO production.

Signaling Pathways Modulated by this compound

The anticancer activity of this compound is, at least in part, mediated by the induction of apoptosis. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1][5]

Apoptosis Induction Pathway

The induction of apoptosis by this compound in DU-145 prostate cancer cells involves the activation of caspase-3.[5] This suggests that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, both of which converge on the activation of executioner caspases.

Potential Involvement of NF-κB and MAPK Signaling Pathways

While direct evidence for the modulation of NF-κB and MAPK signaling pathways by this compound is currently lacking, these pathways are common targets for natural products with anti-inflammatory and anticancer activities. Further research is warranted to investigate the effects of this compound on these key signaling cascades.

Workflow for Investigating NF-κB and MAPK Pathway Modulation by this compound

Conclusion and Future Directions

This compound, a depsidone of lichen origin, demonstrates significant potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer drug development. The available data highlight its efficacy against MRSA and its ability to induce apoptosis in prostate cancer cells. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Quantitative Analysis: Determining the precise MIC and MBC values of this compound against a broader spectrum of microorganisms and obtaining IC₅₀ values for its antioxidant and anti-inflammatory activities.

-

Mechanism of Action: Elucidating the detailed molecular mechanisms underlying its biological activities, including the specific signaling pathways it modulates, such as the NF-κB and MAPK pathways.

-

In Vivo Studies: Validating the in vitro findings through well-designed in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to optimize its biological activity and drug-like properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately paving the way for the potential clinical application of this compound and other promising depsidones.

References

- 1. This compound inhibits cell growth and induces cell death in human prostate carcinoma DU-145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial activity of this compound alone and in combination with antibiotics against methicillin-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Applications of Puerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of puerarin, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of puerarin's mechanisms of action and its potential for future drug development.

Introduction

Puerarin (C₂₁H₂₀O₉) is a natural isoflavone glycoside that has been used for centuries in traditional Chinese medicine.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with a multitude of cellular signaling pathways.[2][3] This guide aims to consolidate the current preclinical evidence for the therapeutic potential of puerarin in a structured and technically detailed format for researchers and drug development professionals.

Physicochemical Properties and Pharmacokinetics

Puerarin is characterized by its low water solubility, which can present challenges for its bioavailability.[4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, having both low solubility and low permeability. Various formulation strategies, such as nanocrystals and self-emulsifying drug delivery systems (SEDDS), have been explored to enhance its oral absorption.[4][6]

Pharmacokinetic studies in animal models, including rats and monkeys, have shown that puerarin is absorbed after oral administration, although with interspecies variability.[7][8][9] It distributes to various tissues, including the brain, suggesting it can cross the blood-brain barrier.[7][10] The pharmacokinetic profile in rats generally fits a two-compartment model.[4][9]

Therapeutic Applications and Mechanisms of Action

Antioxidant Activity

Puerarin exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3][11][12]

Quantitative Data: Antioxidant Activity of Puerarin

| Assay | Method | Results | Reference |